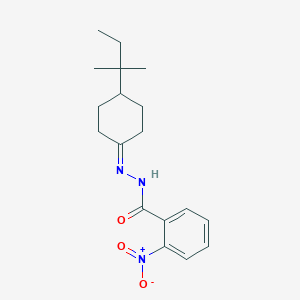![molecular formula C26H23NO4S B450977 PROPAN-2-YL 4-{[1,1'-BIPHENYL]-4-YL}-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B450977.png)
PROPAN-2-YL 4-{[1,1'-BIPHENYL]-4-YL}-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROPAN-2-YL 4-{[1,1'-BIPHENYL]-4-YL}-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics. The unique structure of this compound, which includes a biphenyl group, a thiophene ring, and a furan moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 4-{[1,1'-BIPHENYL]-4-YL}-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the biphenyl-4-yl and 2-methylfuran-3-yl intermediates, followed by their coupling with the thiophene ring. Common reagents used in these reactions include organometallic catalysts, such as palladium or nickel complexes, and various solvents like dichloromethane or tetrahydrofuran. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product. Safety measures and environmental considerations are also crucial in the industrial production of such complex organic compounds.
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 4-{[1,1'-BIPHENYL]-4-YL}-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiol or thioether derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with factors like temperature, solvent, and reaction time playing critical roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Studies on these derivatives can lead to the discovery of new therapeutic agents.
Medicine
In medicinal chemistry, the compound and its derivatives can be investigated for their potential as drug candidates. Their interactions with biological targets, such as enzymes or receptors, can provide insights into their mechanism of action and therapeutic potential.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs). Its unique electronic properties make it a valuable component in the design of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 4-{[1,1'-BIPHENYL]-4-YL}-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE depends on its specific application. In a biological context, the compound may interact with molecular targets, such as enzymes or receptors, through various binding interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to the desired biological effect. In materials science, the compound’s electronic properties, such as its ability to conduct or emit light, are determined by its molecular structure and the arrangement of its functional groups.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with similar thiophene rings, such as 2-acetylthiophene or 2-bromothiophene.
Biphenyl Compounds: Molecules containing biphenyl groups, like biphenyl-4-carboxylic acid or 4-bromobiphenyl.
Furan Derivatives: Compounds with furan moieties, such as 2-methylfuran or 2-furancarboxaldehyde.
Uniqueness
The uniqueness of PROPAN-2-YL 4-{[1,1'-BIPHENYL]-4-YL}-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE lies in its combination of functional groups, which imparts distinct chemical and physical properties. This combination allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial development.
Properties
Molecular Formula |
C26H23NO4S |
|---|---|
Molecular Weight |
445.5g/mol |
IUPAC Name |
propan-2-yl 2-[(2-methylfuran-3-carbonyl)amino]-4-(4-phenylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C26H23NO4S/c1-16(2)31-26(29)23-22(15-32-25(23)27-24(28)21-13-14-30-17(21)3)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-16H,1-3H3,(H,27,28) |
InChI Key |
CUTVDOHJBYZUEH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CO1)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)OC(C)C |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-acetylphenyl)-4-[(4-bromophenoxy)methyl]benzamide](/img/structure/B450896.png)
![Ethyl 4-methyl-2-[(3-pyridinylcarbonyl)amino]-5-(4-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B450898.png)

![Methyl 2-[({4-nitrophenoxy}acetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B450900.png)
![5-chloro-N-{4-[N-(2-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B450901.png)
![5-bromo-N-{3-[N-(4-tert-butylbenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B450904.png)
![N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-2-FURAMIDE](/img/structure/B450906.png)
![methyl 2-{[(4-fluorophenyl)acetyl]amino}-5-propylthiophene-3-carboxylate](/img/structure/B450908.png)
![5-chloro-N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide](/img/structure/B450909.png)
![N-[3-(N-{4-nitrobenzoyl}ethanehydrazonoyl)phenyl]-2-phenoxyacetamide](/img/structure/B450911.png)
![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide](/img/structure/B450913.png)
![N-{3-[N-(diphenylacetyl)ethanehydrazonoyl]phenyl}-2-methylpropanamide](/img/structure/B450915.png)

